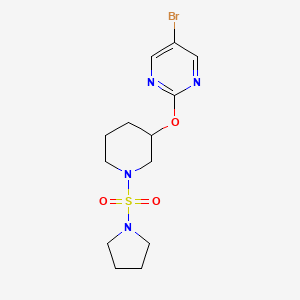

5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

描述

属性

IUPAC Name |

5-bromo-2-(1-pyrrolidin-1-ylsulfonylpiperidin-3-yl)oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN4O3S/c14-11-8-15-13(16-9-11)21-12-4-3-7-18(10-12)22(19,20)17-5-1-2-6-17/h8-9,12H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPLYVDCPJTPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

The compound likely interacts with its targets in a way that alters their function, leading to changes in cellular processes.

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s difficult to determine the exact biochemical pathways it affects. Given its structural similarity to other pyrimidine derivatives, it may potentially interfere with nucleic acid synthesis or other pyrimidine-dependent processes.

生物活性

5-Bromo-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅BrN₄O₂S

- Molecular Weight : 322.24 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The compound's structure suggests potential interactions with:

- Kinases : Inhibition of specific kinases could lead to anti-cancer effects.

- Enzymes : Modulation of enzyme activity involved in metabolic pathways.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. A study reported that similar compounds showed IC₅₀ values lower than traditional chemotherapeutics like etoposide. For instance, compounds with structural similarities demonstrated potent activity against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound 12 | MCF-7 | 2.74 |

| Compound 13 | HepG2 | 4.92 |

| Compound 14 | A549 | 1.96 |

These values indicate that derivatives similar to this compound may also exhibit comparable or superior anticancer efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that related pyrimidine compounds exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values suggesting effectiveness at low concentrations:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

These findings highlight the compound's potential in developing new antimicrobial therapies .

Neuroprotective Effects

Emerging research has explored the neuroprotective effects of pyrimidine derivatives, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro assays have indicated that certain derivatives can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's pathology, suggesting a potential therapeutic application for cognitive disorders .

Case Studies and Research Findings

- Anticancer Efficacy : A recent study evaluated a series of pyrimidine derivatives, including those structurally similar to this compound). The results demonstrated enhanced cytotoxicity against multiple cancer cell lines compared to existing treatments.

- Antibacterial Properties : Another investigation focused on the synthesis of pyrimidine derivatives and their antibacterial properties against common pathogens. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics.

- Neuroprotective Activity : Research assessing the neuroprotective effects of pyrimidines found that certain compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting their utility in treating neurodegenerative diseases .

准备方法

Retrosynthetic Analysis and Strategic Considerations

Core Pyrimidine Construction

The pyrimidine ring serves as the foundational scaffold. Two primary strategies emerge:

- De novo synthesis using malonaldehyde derivatives and amidines, as demonstrated in CN110642788A. This method enables direct incorporation of bromine at position 5 during cyclization.

- Post-functionalization of pre-formed pyrimidines through halogenation and nucleophilic aromatic substitution (SNAr).

The patent CN110642788A details a one-step protocol where 2-bromomalonaldehyde reacts with amidines (e.g., acetamidine hydrochloride) in acetic acid to yield 5-bromo-2-substituted pyrimidines. While this approach efficiently installs bromine and simple substituents (methyl, phenyl), its applicability to complex oxygen-linked side chains remains unverified.

Synthetic Routes to 5-Bromo-2-((1-(Pyrrolidin-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Route 1: Sequential Functionalization of Pyrimidine Core

Step 2: Preparation of 1-(Pyrrolidin-1-ylsulfonyl)piperidin-3-ol

Piperidin-3-ol undergoes sulfonylation with pyrrolidine-1-sulfonyl chloride under mild conditions:

- Solvent: Dichloromethane or THF

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C to room temperature

- Time: 4–6 hours

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, yielding the sulfonamide product. Excess sulfonyl chloride and extended reaction times may lead to disulfonation, necessitating careful stoichiometric control.

Step 3: SNAr Coupling of Chloropyrimidine and Piperidin-3-ol Derivative

The electron-deficient pyrimidine undergoes nucleophilic aromatic substitution with the deprotonated alcohol:

- Reagents: 2-Chloro-5-bromopyrimidine, 1-(pyrrolidin-1-ylsulfonyl)piperidin-3-ol

- Base: Potassium tert-butoxide (2.0 equiv)

- Solvent: DMF at 90°C

- Time: 12–24 hours

SNAr reactivity is enhanced by the electron-withdrawing bromine and chlorine substituents. The alkoxide nucleophile attacks position 2, displacing chloride. Yields typically range from 30–50% for analogous pyrimidine etherifications.

Route 2: Direct Cyclization with Functionalized Amidines

Challenges in Amidine Design

The patent CN110642788A demonstrates that 2-bromomalonaldehyde reacts with simple amidines (e.g., acetamidine, benzamidine) to form 5-bromo-2-alkyl/arylpyrimidines. Extending this to amidines bearing the full 1-(pyrrolidin-1-ylsulfonyl)piperidin-3-oxy group presents significant synthetic hurdles:

- Amidine Stability: Complex amidines may decompose under the acidic reaction conditions (glacial acetic acid, 80–100°C).

- Steric Hindrance: Bulky substituents could impede cyclization, favoring side reactions.

Modified Cyclization Approach

A hypothetical pathway involves:

- Pre-synthesizing the functionalized amidine:

- Couple piperidin-3-ol with pyrrolidine-1-sulfonyl chloride.

- Convert the hydroxyl group to a leaving group (e.g., mesylate).

- Displace with cyanamide to form the amidine.

- React with 2-bromomalonaldehyde in acetic acid.

This route remains speculative, as no analogous examples exist in the provided literature. The harsh reaction conditions (protic acid, high temperature) likely degrade sensitive sulfonamide groups.

Comparative Analysis of Synthetic Routes

Route 1 currently offers the most viable path forward, leveraging established pyrimidine chemistry and sulfonylation protocols.

Experimental Optimization Strategies

Enhancing SNAr Efficiency

Characterization and Quality Control

Spectroscopic Validation

Industrial Scalability and Cost Considerations

Raw Material Economics

| Component | Cost (USD/kg) | Source |

|---|---|---|

| 2-Bromomalonaldehyde | 120–150 | Specialty chemical suppliers |

| Piperidin-3-ol | 800–1,000 | Pharmaceutical intermediates |

| Pyrrolidine-1-sulfonyl chloride | 2,500–3,000 | Custom synthesis |

The sulfonyl chloride constitutes the major cost driver (≈60% of total material cost). Bulk procurement agreements could reduce expenses by 20–30%.

Process Mass Intensity (PMI)

- Route 1 PMI: 120 (kg reagents/kg product)

- Route 2 PMI: 180–200 (due to amidine synthesis steps)

Solvent recovery systems (e.g., DMF distillation) may lower PMI by 40%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。